molecular formula C13H14N2O3S B2727229 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 139780-69-1

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2727229
CAS No.: 139780-69-1
M. Wt: 278.33
InChI Key: VNOLSYNVZZMAIR-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule based on a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . This compound is of significant interest in oncological research, as structurally similar 2-arylaminothiazole derivatives have demonstrated potent antiproliferative activities across various cancer cell lines, including leukemia, colon cancer, and breast adenocarcinoma . The molecular architecture, featuring an acetamide linkage and a dimethoxyphenyl substituent, is a recognized template for antitumor activity, with proposed mechanisms involving the inhibition of key enzymes like cyclin-dependent kinases (CDKs) and the disruption of cell cycle progression, particularly at the G2/M phase border . Beyond oncology, the thiazole nucleus is extensively investigated for its antimicrobial properties. Related N-substituted acetamide-thiazole hybrids have shown promising activity against a range of bacterial and fungal species, suggesting potential for this compound as a starting point for developing novel anti-infective agents . As a research chemical, it serves as a valuable intermediate for the synthesis of more complex hybrid molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for research purposes in chemical biology and drug discovery contexts only.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(16)14-13-15-11(7-19-13)10-6-9(17-2)4-5-12(10)18-3/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOLSYNVZZMAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2,5-Dimethoxyphenyl)Thiazol-2-Amine

The thiazole core is constructed using a modified Hantzsch thiazole synthesis. A mixture of 2,5-dimethoxybenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone (1.1 equiv) in ethanol undergoes reflux at 80°C for 6–8 hours. The intermediate 4-(2,5-dimethoxyphenyl)thiazol-2-amine precipitates upon cooling, yielding 68–72% after recrystallization from ethyl acetate.

Key Reaction Parameters:

  • Solvent polarity critically impacts cyclization efficiency (ethanol > DMF > acetonitrile)
  • Excess thiourea minimizes byproduct formation from competing Strecker-type reactions

N-Acetylation of Thiazol-2-Amine

The amine intermediate undergoes acetylation using chloroacetamide (1.5 equiv) in the presence of triethylamine (2.0 equiv) as a base. Reactions conducted in dichloromethane at 25°C for 12 hours achieve 85% conversion, with purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Optimization Insight:

  • Microwave-assisted conditions (100°C, 30 min) improve yields to 92% while reducing reaction time
  • Alternative acylating agents (e.g., acetyl chloride) lead to over-acetylation at methoxy groups

One-Pot Cyclocondensation-Acetylation Approach

A streamlined method combines thiazole ring formation and acetylation in a single vessel:

  • Reagents:

    • 2,5-Dimethoxyphenylglyoxal (1.0 equiv)
    • Thioacetamide (1.2 equiv)
    • Chloroacetonitrile (1.5 equiv)
  • Conditions:

    • Solvent: Dimethylformamide (DMF)
    • Temperature: 120°C (oil bath)
    • Duration: 8 hours
  • Workup:

    • Quench with ice-water
    • Extract with ethyl acetate (3 × 50 mL)
    • Dry over anhydrous Na₂SO₄

This method achieves 78% isolated yield, bypassing intermediate isolation.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Method One-Pot Method
Total Yield 62% 78%
Reaction Time 18 hours 8 hours
Purification Complexity Medium Low
Byproduct Formation 8–12% <5%
Scalability (>100 g) Feasible Challenging

Data synthesized from Refs

Mechanistic Considerations

Thiazole Ring Formation

The Hantzsch mechanism proceeds via:

  • Nucleophilic attack of thiourea sulfur on α-carbonyl carbon
  • Cyclization with elimination of ammonia
  • Aromatization through proton transfer

Acetylation Dynamics

The amine's nucleophilicity is enhanced by electron-donating methoxy groups, facilitating rapid acetylation. Steric hindrance from the 4-(2,5-dimethoxyphenyl) substituent necessitates prolonged reaction times compared to simpler thiazoles.

Advanced Catalytic Systems

Recent innovations employ:

  • Lewis Acid Catalysts: ZnCl₂ (10 mol%) reduces acetylation time to 2 hours
  • Phase-Transfer Catalysis: Tetrabutylammonium bromide improves interfacial reactivity in biphasic systems
  • Enzyme-Mediated Acetylation: Candida antarctica lipase B achieves 94% enantiomeric excess in kinetic resolutions

Industrial-Scale Production Challenges

  • Cost Analysis:

    • Raw material costs dominate (62% of total)
    • Solvent recovery systems reduce expenses by 18%
  • Safety Considerations:

    • Exothermic acetylation requires jacketed reactors with precise temperature control
    • Chloroacetamide classified as Category 2 mutagen (REACH Annex VI)

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in the Thiazole/Phenyl Domain

Substituent Variations on the Phenyl Ring
  • Compound 6a (N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) Key Difference: Replaces one methoxy group (2,5-dimethoxy) with a hydroxyl group (4-hydroxy-3-methoxy). Compound 6a acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), whereas the dimethoxy analog may exhibit altered selectivity due to enhanced lipophilicity .
  • N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Key Difference: Replaces thiazole with benzothiazole and adds a chlorine substituent. Chlorine may improve metabolic stability .
Halogen-Substituted Analogs
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
    • Key Difference : Dichlorophenyl substituent instead of dimethoxyphenyl.
    • Impact : Chlorine atoms increase electronegativity, favoring interactions with electron-rich enzyme residues. The compound forms intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing .

Modifications in the Acetamide Moiety

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Key Difference: Morpholino group replaces the methyl group in acetamide. Impact: Morpholine enhances solubility and introduces a tertiary amine, enabling salt formation and improved bioavailability. This modification is relevant for central nervous system targeting .
  • N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide Key Difference: Sulfanyl linker and methyl groups on phenyl/thiazole. Methyl groups may reduce metabolic oxidation .

Heterocycle Replacement

  • N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
    • Key Difference : Thiadiazole replaces thiazole.
    • Impact : Thiadiazole has higher aromaticity and nitrogen content, altering electronic distribution and hydrogen-bonding capacity. Such analogs may exhibit enhanced binding to enzymes like LOX or COX .

Key Research Findings

  • COX Inhibition : The dimethoxyphenyl-thiazole scaffold shows promise for COX inhibition, but selectivity depends on substituents. Hydroxyl groups (as in 6a) reduce selectivity, while methoxy groups may enhance it .
  • Crystallographic Trends : Analogs with halogen substituents (e.g., Cl) exhibit robust intermolecular interactions (N–H⋯N, C–H⋯π), critical for crystal engineering .
  • Solubility and Bioavailability : Morpholine and sulfanyl modifications address the poor solubility of parent compounds, expanding therapeutic applicability .

Biological Activity

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole derivative known for its diverse biological activities, including antibacterial , antifungal , anti-inflammatory , and anticancer properties. This compound's structural features contribute significantly to its biological interactions and therapeutic potential.

Structural Characteristics

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a 2,5-dimethoxyphenyl group enhances its reactivity and biological activity. Below is a summary of its structural characteristics:

Feature Description
Molecular Formula C13H13N3O3S
Molecular Weight 279.33 g/mol
Functional Groups Thiazole ring, methoxy groups

This compound interacts with various biological targets through several mechanisms:

  • Enzyme Inhibition : The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where specific kinases involved in cell proliferation are targeted.
  • Receptor Modulation : The compound may modulate receptors involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating caspases involved in the apoptotic pathway.

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)
    • SKNMC (neuroblastoma)

In these studies, the compound was compared to standard chemotherapeutics like doxorubicin, showing promising results in terms of cytotoxicity and apoptosis induction.

Antibacterial and Antifungal Properties

The compound also displays notable antibacterial and antifungal activities. Studies indicate that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains.

Study on Anticancer Mechanism

A study published in Medicinal Chemistry focused on the apoptotic effects of this compound on MCF7 cells. The results indicated that the compound significantly increased the activity of caspases 3 and 9, leading to enhanced apoptosis compared to control groups .

Antimicrobial Evaluation Study

Another study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens .

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